(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester (1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 61865-49-4
VCID: VC0118595
InChI: InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1
SMILES: CC(=O)NC1CC(C=C1)C(=O)OC
Molecular Formula: C₉H₁₃NO₃
Molecular Weight: 183.2 g/mol

(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester

CAS No.: 61865-49-4

Reference Standards

VCID: VC0118595

Molecular Formula: C₉H₁₃NO₃

Molecular Weight: 183.2 g/mol

(1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester - 61865-49-4

CAS No. 61865-49-4
Product Name (1R,4S)-rel-4-(Acetylamino)-2-cyclopentene-1-carboxylic Acid Methyl Ester
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.2 g/mol
IUPAC Name methyl (1S,4R)-4-acetamidocyclopent-2-ene-1-carboxylate
Standard InChI InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)/t7-,8+/m1/s1
Standard InChIKey NEJBWENICROWTO-SFYZADRCSA-N
Isomeric SMILES CC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC
SMILES CC(=O)NC1CC(C=C1)C(=O)OC
Canonical SMILES CC(=O)NC1CC(C=C1)C(=O)OC
Synonyms cis-(+/-)-4-(Acetylamino)-2-Cyclopentene-1-carboxylic Acid Methyl Ester;
PubChem Compound 361509
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator